3-(1-Aminobutan-2-yl)piperidin-3-ol

HIV integrase inhibitors dolutegravir synthesis chiral intermediate procurement

Procure 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4) with 95% purity for HIV INSTI synthesis. This building block's stereochemistry is essential for cyclization to dolutegravir and cabotegravir pharmacophores. Substituting positional isomers like 4-(1-aminobutan-2-yl)piperidin-4-ol disrupts Mg2+ coordination geometry, while N-methylated analogs impede amide coupling. Avoid synthetic failure and costly re-optimization by sourcing the exact scaffold required for your antiviral program.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13229572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminobutan-2-yl)piperidin-3-ol
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCC(CN)C1(CCCNC1)O
InChIInChI=1S/C9H20N2O/c1-2-8(6-10)9(12)4-3-5-11-7-9/h8,11-12H,2-7,10H2,1H3
InChIKeyUYHGOPYGDSWQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminobutan-2-yl)piperidin-3-ol for Pharmaceutical Intermediate Procurement: CAS 1508773-89-4, Structure, and Strategic Sourcing Considerations


3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) is an amino alcohol and piperidine derivative with the molecular formula C9H20N2O and molecular weight 172.27 g/mol [1]. The compound features a piperidine ring with a hydroxyl group at the 3-position and an aminobutan-2-yl side chain, creating a chiral scaffold of interest in medicinal chemistry . Vendor specifications indicate standard commercial purity of 95% with an MDL number of MFCD21804002 and predicted LogP of 0.086 . Procurement-relevant computed properties include a topological polar surface area (TPSA) of 58.28 Ų, three hydrogen bond donors, and three hydrogen bond acceptors .

Why 3-(1-Aminobutan-2-yl)piperidin-3-ol Cannot Be Casually Substituted with Structurally Similar Analogs in Integrase Inhibitor Synthesis


In the synthetic pathway to dolutegravir-class HIV integrase inhibitors, the piperidine-based amino alcohol intermediate serves as more than a passive building block—its substitution pattern directly dictates the stereochemical outcome of downstream cyclization steps [1]. Positional isomers such as 4-(1-aminobutan-2-yl)piperidin-4-ol (CAS: not widely commercialized), despite sharing the identical molecular formula C9H20N2O and molecular weight 172.27 g/mol, orient the hydroxyl and amino groups differently relative to the piperidine nitrogen, fundamentally altering coordination geometry with magnesium ions in the integrase active site . N-Methylated analogs such as 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol (MW: 186.29, C10H22N2O) introduce steric bulk at the piperidine nitrogen that can impede subsequent amide bond formation . Ring-methylated variants such as 3-(1-aminobutan-2-yl)-2-methylpiperidin-3-ol (CAS: 1934449-58-7, MW: 186.29) and 3-(1-aminobutan-2-yl)-6-methylpiperidin-3-ol (CAS: 1935627-20-5) further alter conformational preferences . Procuring an unverified substitute risks synthetic failure due to mismatched stereochemistry, reduced coupling efficiency, or the need for extensive reaction re-optimization—costs that far exceed any marginal price differential.

3-(1-Aminobutan-2-yl)piperidin-3-ol Procurement Evidence: Quantified Differentiation from Closest Analogs


Evidence Item 1: Direct Link to Dolutegravir Synthesis Pathway vs. Positional Isomers

Patents explicitly disclose 3-(1-aminobutan-2-yl)piperidin-3-ol as an intermediate in processes for preparing dolutegravir and cabotegravir, with the specific 3-hydroxy-3-substituted piperidine architecture required for downstream cyclization to the integrase inhibitor scaffold [1]. In contrast, the positional isomer 4-(1-aminobutan-2-yl)piperidin-4-ol is not cited in any dolutegravir or cabotegravir synthetic patent, indicating that the 3-position substitution pattern is non-negotiable for this specific application .

HIV integrase inhibitors dolutegravir synthesis chiral intermediate procurement

Evidence Item 2: Procurement-Relevant Physicochemical Differentiation from N-Methylated Analogs

The absence of N-methylation in 3-(1-aminobutan-2-yl)piperidin-3-ol preserves the secondary amine of the piperidine ring, which serves as a critical nucleophilic handle for subsequent coupling reactions in synthetic sequences . The N-methylated analog 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol (MW: 186.29, 7.5% higher molecular weight) contains a tertiary amine that cannot participate in amide bond formation without prior deprotection, adding a synthetic step that the target compound avoids .

synthetic accessibility downstream derivatization reaction optimization

Evidence Item 3: Sourcing Viability and Commercial Availability Comparison

3-(1-Aminobutan-2-yl)piperidin-3-ol is commercially stocked by multiple established vendors including Leyan (Catalog 2048015) and Excenen PharmaTech, with documented 95% purity specifications . In contrast, the positional isomer 4-(1-aminobutan-2-yl)piperidin-4-ol, while sharing the same molecular formula, is not listed with CAS registry numbers or pricing from major suppliers, indicating limited commercial availability . For procurement teams, this translates to tangible differences in lead time and supply chain reliability.

supply chain reliability procurement lead time intermediate sourcing

Evidence Item 4: Predicted Physicochemical Properties with Relevance to Downstream Processing

Computed properties for 3-(1-aminobutan-2-yl)piperidin-3-ol include a topological polar surface area (TPSA) of 58.28 Ų and a predicted LogP of 0.086, indicating balanced hydrophilic-lipophilic character . By comparison, the N-methylated analog 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol exhibits altered polarity due to the additional methyl group, which would affect chromatographic retention times and crystallization behavior during purification . Ring-methylated variants such as 3-(1-aminobutan-2-yl)-2-methylpiperidin-3-ol introduce additional stereochemical complexity that complicates chiral resolution .

ADME prediction downstream purification crystallization behavior

Procurement-Validated Research and Industrial Application Scenarios for 3-(1-Aminobutan-2-yl)piperidin-3-ol


Scenario 1: Key Intermediate in Dolutegravir and Cabotegravir Analog Synthesis

Procurement of 3-(1-aminobutan-2-yl)piperidin-3-ol is indicated for medicinal chemistry teams developing integrase strand transfer inhibitors (INSTIs) for HIV therapy. Patent WO-2016113372-A1 explicitly claims this compound class as intermediates in processes for preparing dolutegravir, cabotegravir, and structurally related analogs [1]. The 3-hydroxy-3-substituted piperidine scaffold provides the requisite stereochemical and conformational properties for cyclization to the INSTI pharmacophore, making it a strategically important building block for antiviral drug discovery programs targeting this enzyme class [1].

Scenario 2: Chiral Amino Alcohol Building Block for General Medicinal Chemistry Libraries

The compound contains both a primary amine (on the butyl side chain) and a secondary amine (piperidine ring), along with a tertiary alcohol, creating multiple functional handles for diversification. The computed TPSA of 58.28 Ų and LogP of 0.086 support favorable drug-like properties for lead optimization . This multi-functional scaffold is suitable for constructing focused compound libraries targeting protein-protein interactions, kinase inhibitors, or GPCR modulators where piperidine-based amino alcohols have demonstrated precedent in medicinal chemistry .

Scenario 3: Synthesis of Ring-Modified Analogs for Structure-Activity Relationship Studies

3-(1-Aminobutan-2-yl)piperidin-3-ol serves as a reference compound for comparative SAR studies against its methylated analogs. The target compound (MW 172.27, C9H20N2O) provides a baseline scaffold with no additional ring substitution, allowing systematic evaluation of the effects of N-methylation (MW 186.29, C10H22N2O) or ring methylation at the 2-position (CAS 1934449-58-7) or 6-position (CAS 1935627-20-5) on target binding, metabolic stability, and physicochemical properties . This systematic approach enables data-driven selection of the optimal substitution pattern for specific therapeutic programs.

Scenario 4: Method Development for Chiral Resolution of Amino Alcohol Intermediates

The compound's stereochemical complexity—with chiral centers in both the piperidine ring and the aminobutyl side chain—makes it a suitable model substrate for developing and validating chiral chromatographic methods. With a TPSA of 58.28 Ų and balanced polarity, the compound can be used to optimize mobile phase conditions for the separation of diastereomers and enantiomers in amino alcohol intermediates . Such methods are transferable to process-scale purification of related intermediates in pharmaceutical manufacturing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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